B1579197 Cbz-3-Bromo-D-Phenylalanine

Cbz-3-Bromo-D-Phenylalanine

Cat. No.: B1579197
M. Wt: 378.29
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Bromo-D-Phenylalanine is a chemically modified amino acid derivative where the amino group is protected by a carbobenzyloxy (Cbz) group, and a bromine atom is substituted at the 3-position of the phenyl ring in the D-configuration (). The Cbz group enhances stability during peptide synthesis by preventing unwanted side reactions at the amino terminus, while the bromine substituent introduces steric and electronic effects that influence reactivity and molecular interactions. This compound is widely utilized in pharmaceutical research, particularly in designing peptide-based therapeutics and probes for studying enzyme-substrate interactions .

Properties

Molecular Weight

378.29

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substituent Variations

Halogenation at the phenyl ring significantly alters physicochemical properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Cbz-3-Bromo-D-Phenylalanine Br (3-position) C₁₇H₁₆BrNO₂ ~379.09* Peptide synthesis, enzyme studies
Cbz-3-Chloro-D-Phenylalanine Cl (3-position) C₁₇H₁₆ClNO₂ ~334.77* Antibiotic peptide modifications
Cbz-3-Fluoro-D-Phenylalanine F (3-position) C₁₇H₁₆FNO₂ ~318.32* PET imaging probes
Cbz-4-Bromo-D-Phenylalanine† Br (4-position) C₁₇H₁₆BrNO₂ ~379.09* Protein crystallography ()

*Molecular weights calculated by adding the Cbz group (135 g/mol) to the base halogenated phenylalanine (e.g., 4-bromo-D-phenylalanine: 244.09 g/mol + 135 g/mol = 379.09 g/mol) .
†The 4-bromo derivative () exhibits distinct spatial interactions compared to the 3-bromo isomer, affecting binding affinity in protein-ligand systems.

Key Findings :

  • Bromine imparts higher molecular weight and polarizability than Cl or F, enhancing hydrophobic interactions in peptide chains.
  • Fluorine ’s electronegativity increases metabolic stability, making it ideal for imaging agents .

Di-Substituted Derivatives

Compounds with dual substitutions demonstrate enhanced steric effects:

Compound Name Substituents Molecular Formula Applications
Cbz-3,5-Dichloro-D-Phenylalanine Cl (3,5-positions) C₁₇H₁₅Cl₂NO₂ Antimicrobial peptide design
Cbz-3,5-Difluoro-D-Phenylalanine () F (3,5-positions) C₁₇H₁₅F₂NO₂ Inhibitors of kinase enzymes

Key Findings :

  • Di-substitution increases steric hindrance, reducing conformational flexibility but improving target specificity .

Stereochemical Variations (D vs. L Isomers)

The D-configuration in this compound confers resistance to proteolytic degradation compared to its L-isomer (Cbz-3-Bromo-L-Phenylalanine) (). This property is critical for in vivo applications where peptide stability is paramount.

Non-Halogenated Analogs

Substituents like methoxy (-OCH₃) or cyano (-CN) modify electronic properties:

Compound Name Substituent Key Property Change
Cbz-3-Methoxy-D-Phenylalanine -OCH₃ (3-position) Enhanced solubility in polar solvents
Cbz-3-Cyano-D-Phenylalanine -CN (3-position) Increased hydrogen-bonding capacity

Key Findings :

  • Methoxy groups improve aqueous solubility, beneficial for oral drug formulations.
  • Cyano groups act as hydrogen-bond acceptors, enhancing binding to biological targets .

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